molecular formula C14H12FNO4S B14873395 4-{[(3-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid

4-{[(3-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B14873395
M. Wt: 309.31 g/mol
InChI Key: MIAJHVDAKDDGHR-UHFFFAOYSA-N
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Description

4-{[(3-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a sulfonamide group attached to a benzoic acid core, with a fluorine and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process:

    Nitration: The starting material, 3-fluoro-2-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The resulting amine is reacted with a sulfonyl chloride derivative to form the sulfonamide.

    Coupling: Finally, the sulfonamide is coupled with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives.

Scientific Research Applications

4-{[(3-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound can be used in the synthesis of polymers and other materials with unique properties.

    Biological Studies: It serves as a tool for studying biochemical pathways and interactions due to its specific functional groups.

Mechanism of Action

The mechanism of action of 4-{[(3-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine and methyl groups contribute to the compound’s binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(3-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(3-Trifluoromethylphenyl)sulfonyl]amino}benzoic acid

Uniqueness

4-{[(3-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to target proteins, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C14H12FNO4S

Molecular Weight

309.31 g/mol

IUPAC Name

4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H12FNO4S/c1-9-12(15)3-2-4-13(9)21(19,20)16-11-7-5-10(6-8-11)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI Key

MIAJHVDAKDDGHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)F

Origin of Product

United States

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